JKC 301

描述

属性

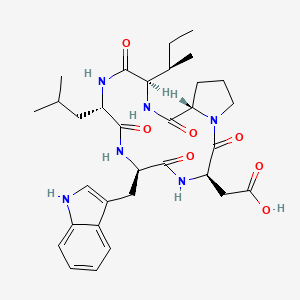

分子式 |

C32H44N6O7 |

|---|---|

分子量 |

624.7 g/mol |

IUPAC 名称 |

2-[(3R,6R,9S,12R,15S)-12-[(2R)-butan-2-yl]-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid |

InChI |

InChI=1S/C32H44N6O7/c1-5-18(4)27-31(44)35-22(13-17(2)3)28(41)34-23(14-19-16-33-21-10-7-6-9-20(19)21)29(42)36-24(15-26(39)40)32(45)38-12-8-11-25(38)30(43)37-27/h6-7,9-10,16-18,22-25,27,33H,5,8,11-15H2,1-4H3,(H,34,41)(H,35,44)(H,36,42)(H,37,43)(H,39,40)/t18-,22+,23-,24-,25+,27-/m1/s1 |

InChI 键 |

KHRTUHCOJNQEQG-IQMXBARESA-N |

手性 SMILES |

CC[C@@H](C)[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(=O)O)CC3=CNC4=CC=CC=C43)CC(C)C |

规范 SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC(=O)O)CC3=CNC4=CC=CC=C43)CC(C)C |

产品来源 |

United States |

Foundational & Exploratory

JKC-301: A Technical Whitepaper on its Mechanism of Action as a Selective Endothelin-A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Endothelin receptors, particularly the ETA subtype, are crucial mediators in a variety of cellular signaling pathways. Their dysregulation has been implicated in several pathologies, making them a target for therapeutic intervention. JKC-301 has been identified as a selective antagonist for the ETA receptor. Its utility as a research tool has been demonstrated in studies investigating the physiological roles of endothelin signaling. This document aims to consolidate the current understanding of JKC-301's mechanism of action for a technical audience.

Mechanism of Action: Antagonism of the Endothelin-A Receptor

JKC-301 functions as a competitive antagonist at the Endothelin-A (ETA) receptor.[1][2] This means that JKC-301 binds to the receptor at the same site as the endogenous ligands, such as endothelin-1 (ET-1) and endothelin-2 (ET-2), but does not activate the receptor. By occupying the binding site, JKC-301 prevents the endogenous ligands from binding and initiating the downstream signaling cascade.

The ETA receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[3] Upon activation by an agonist, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This leads to the dissociation of the Gαq/11 subunit from the Gβγ dimer, both of which can then activate downstream effector molecules.

The primary downstream effector of Gαq/11 is phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+, along with DAG, activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including smooth muscle contraction, cell proliferation, and inflammation. By blocking the initial binding of endothelins to the ETA receptor, JKC-301 effectively inhibits this entire signaling pathway.

Signaling Pathway Diagram

Quantitative Data

Currently, specific in vitro quantitative data for JKC-301, such as its binding affinity (Ki) or half-maximal inhibitory concentration (IC50) for the ETA receptor, are not available in peer-reviewed literature. The available quantitative data comes from an in vivo study investigating the role of endothelin signaling in ovulation in mice.

| Parameter | Value | Experimental Context | Reference |

| Reduction in Oocyte Release | ~25% | Administration of 10 mg/kg JKC-301 to superovulated mice. | [1][2] |

Experimental Protocols

The following is a detailed methodology from a key in vivo experiment that utilized JKC-301 to elucidate the role of ETA receptor signaling.

In Vivo Inhibition of Ovulation in Mice

Objective: To determine the effect of ETA receptor antagonism on ovulation.

Experimental Model: Immature CD-1 mice.

Protocol:

-

Superovulation Induction: Immature female CD-1 mice were induced to superovulate.

-

hCG Priming: Ovulation was synchronized by an injection of human chorionic gonadotropin (hCG).

-

JKC-301 Administration: A dose of 10 mg/kg body weight of JKC-301 was administered intraperitoneally (ip) at 6 hours after the hCG injection.[1] A vehicle-treated control group was also included.

-

Oocyte Collection and Counting: At 18 hours after the hCG injection, the mice were euthanized, and the oviducts were collected.[1] The number of released oocytes was then counted.

-

Statistical Analysis: The number of oocytes from the JKC-301 treated group was compared to the vehicle-treated control group, and statistical significance was determined (P < 0.05).[1]

Experimental Workflow Diagram

Discussion and Future Directions

The available evidence strongly supports the classification of JKC-301 as a selective ETA receptor antagonist. Its utility has been demonstrated in probing the physiological functions of the endothelin system in vivo. However, a significant gap in the publicly available data is the lack of detailed in vitro pharmacological characterization. Future studies should aim to determine the binding affinity (Ki), IC50, and selectivity profile of JKC-301 against both ETA and ETB receptors. Such data would be invaluable for researchers utilizing this compound and for the potential development of new therapeutics targeting the endothelin system.

Conclusion

JKC-301 is a selective antagonist of the Endothelin-A receptor. It acts by competitively inhibiting the binding of endogenous endothelins, thereby blocking the Gq/11-mediated signaling pathway that leads to increases in intracellular calcium and activation of protein kinase C. While in vivo studies have confirmed its biological activity in modulating physiological processes such as ovulation, a comprehensive in vitro pharmacological profile is not yet publicly available. The information and diagrams provided in this whitepaper summarize the current understanding of JKC-301's mechanism of action for the scientific and drug development community.

References

- 1. BQ-123, cyclo(-D-Trp-D-Asp-Pro-D-Val-Leu), is a non-competitive antagonist of the actions of endothelin-1 in SK-N-MC human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ETA Receptor Antagonist JKC-301 - Echelon Biosciences [echelon-inc.com]

- 3. Understanding the molecular mechanism of endothelin ETA receptor selecting isopeptides endothelin-1 and -3 - PMC [pmc.ncbi.nlm.nih.gov]

JKC-301: A Selective Endothelin-A Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JKC-301 is a potent and selective antagonist of the Endothelin-A (ETR-A) receptor. As a pentapeptide with the amino acid sequence Asp-Pro-Ile-Leu-Trp, it serves as a valuable research tool for investigating the physiological and pathological roles of the endothelin system. This document provides an in-depth technical guide on JKC-301, summarizing its known properties, detailing experimental protocols, and visualizing its mechanism of action within the ETR-A signaling pathway.

Core Properties of JKC-301

| Property | Description |

| Chemical Name | JKC-301 |

| Molecular Formula | C32H44N6O7 |

| Amino Acid Sequence | Asp-Pro-Ile-Leu-Trp |

| Receptor Target | Endothelin-A (ETR-A) Receptor |

| Activity | Selective Antagonist |

| Applications | Research tool for studying cardiovascular diseases and other ETR-A mediated processes. |

Signaling Pathway and Mechanism of Action

The Endothelin-A receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand endothelin-1 (ET-1), initiates a signaling cascade leading to various cellular responses, most notably vasoconstriction. JKC-301 acts as a competitive antagonist, binding to the ETR-A receptor and preventing the binding of ET-1, thereby inhibiting the downstream signaling pathway.

Experimental Protocols

In Vitro Functional Assay: Calcium Mobilization (Representative Protocol)

This protocol describes a general procedure for assessing the antagonist activity of JKC-301 by measuring its ability to inhibit ET-1-induced intracellular calcium mobilization in cells expressing the ETR-A receptor.

1. Cell Culture and Preparation:

-

Culture a suitable cell line stably expressing the human ETR-A receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.

-

Seed the cells into black, clear-bottom 96-well microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the plates at 37°C in a humidified atmosphere of 5% CO2 for 24 hours.

2. Fluorescent Calcium Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Remove the growth medium from the cell plates and add the dye-loading buffer to each well.

-

Incubate the plates for 60 minutes at 37°C, protected from light.

3. Compound Addition and Measurement:

-

Prepare serial dilutions of JKC-301 in a suitable assay buffer.

-

Prepare a solution of ET-1 at a concentration that elicits a submaximal response (e.g., EC80).

-

Using a fluorescent plate reader (e.g., FLIPR or FlexStation), measure the baseline fluorescence.

-

Add the JKC-301 dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

-

Add the ET-1 solution to the wells and immediately begin measuring the fluorescence intensity over time to detect the calcium flux.

4. Data Analysis:

-

The antagonist effect of JKC-301 is determined by its ability to reduce the ET-1-induced increase in fluorescence.

-

Calculate the percentage of inhibition for each concentration of JKC-301.

-

Plot the percentage of inhibition against the logarithm of the JKC-301 concentration to generate a dose-response curve and determine the IC50 value.

In Vivo Study: Attenuation of Nicotine-Induced Pressor Effects in Rats (Established Protocol)

This protocol is based on studies investigating the role of ETR-A in the cardiovascular effects of nicotine.

1. Animal Model:

-

Use adult male Sprague-Dawley rats.

-

House the animals under standard laboratory conditions with ad libitum access to food and water.

-

Acclimatize the animals to the experimental setup for several days before the study.

2. Surgical Preparation:

-

Anesthetize the rats with an appropriate anesthetic agent.

-

Catheterize the carotid artery for continuous measurement of arterial blood pressure and the jugular vein for intravenous administration of substances.

-

Allow the animals to stabilize after surgery.

3. Experimental Procedure:

-

Record baseline mean arterial pressure (MAP) and heart rate (HR).

-

Administer a bolus intravenous injection of nicotine at a dose known to produce a consistent pressor response.

-

After the cardiovascular parameters return to baseline, administer JKC-301 intravenously at a specific dose (e.g., 1 mg/kg).

-

After a sufficient time for JKC-301 to exert its effect (e.g., 15 minutes), administer the same dose of nicotine again.

-

Continuously monitor and record MAP and HR throughout the experiment.

4. Data Analysis:

-

Calculate the change in MAP and HR from baseline in response to nicotine before and after the administration of JKC-301.

-

Use appropriate statistical tests (e.g., paired t-test) to compare the pressor responses to nicotine in the absence and presence of JKC-301.

-

A significant reduction in the nicotine-induced pressor response after JKC-301 administration indicates its ETR-A antagonistic activity in vivo.

Conclusion

JKC-301 is a well-established selective ETR-A receptor antagonist that serves as a critical tool for elucidating the roles of the endothelin system in health and disease. This guide provides a foundational understanding of its properties, mechanism of action, and application in both in vitro and in vivo experimental settings. Further research to quantify its binding kinetics and selectivity will undoubtedly enhance its utility in the field of pharmacology and drug discovery.

Endothelin A receptor function in ovulation studies

An In-depth Technical Guide to the Function of the Endothelin A Receptor in Ovulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovulation, the process of releasing a mature oocyte from an ovarian follicle, is a complex and highly regulated event critical for female fertility. It involves a cascade of signaling molecules that orchestrate follicular rupture, a process sharing similarities with an inflammatory reaction.[1] Among the key players in this intricate process is the endothelin (EDN) system, a family of potent vasoactive peptides and their receptors. Initially identified for their role in regulating vascular tone, endothelins are now recognized as crucial mediators in various reproductive pathways, including follicular development, ovulation, and corpus luteum function.[2]

This technical guide provides a comprehensive overview of the function of the Endothelin A receptor (ETAR, also known as EDNRA) in ovulation. We will delve into the molecular signaling pathways, present quantitative data from key experimental studies, detail common experimental protocols, and discuss the implications for drug development.

The Endothelin System in the Ovary

The endothelin system consists of three 21-amino acid peptide isoforms (EDN1, EDN2, and EDN3) and two G-protein coupled receptors, the Endothelin A Receptor (ETAR) and the Endothelin B Receptor (ETRB).[2]

-

Ligands: In the context of ovulation, EDN2 is the most prominent isoform. Its expression is transiently and dramatically upregulated in the granulosa cells of preovulatory follicles just hours before rupture.[3] While EDN1 is also present and can bind to ETAR, its expression is more constitutive.[4] EDN3 has not been found to play a significant role in ovulation.[3]

-

Receptors: Both ETAR and ETRB are expressed in the ovary, often mediating opposing physiological responses.[2] ETAR shows a high affinity for EDN1 and EDN2.[2] Its activation is primarily associated with vasoconstriction and the contractile forces necessary for ovulation.[2][3] ETAR is localized in the myofibroblast cells of the theca externa layer surrounding the preovulatory follicle.[3] In contrast, ETRB, which binds all three endothelin isoforms with similar affinity, is associated with vasodilation and is expressed in granulosa cells and the theca interna.[2][5] While an ETRB-mediated pathway for follicle rupture has been proposed, substantial evidence points to the ETAR-mediated pathway as the primary stimulus for the physical rupture of the follicle.[3]

The ETAR Signaling Pathway in Ovulation

The activation of ETAR is a critical downstream event in the ovulatory cascade initiated by the mid-cycle surge of Luteinizing Hormone (LH). The LH surge triggers a series of molecular events within the dominant follicle, culminating in the expression of EDN2 and subsequent follicular rupture.

-

LH Surge and Progesterone Receptor Induction: The LH surge acts on LH receptors (LHCGR) expressed on mural granulosa and theca cells.[1] This stimulation rapidly induces the expression of the progesterone receptor (PGR).[5]

-

PGR-Mediated EDN2 Expression: Progesterone, acting through its receptor (PGR), is a critical regulator of ovulation. Studies have shown that PGR antagonists block ovulation.[5] A key downstream target of PGR signaling is the gene for Endothelin-2 (Edn2). In the hours preceding ovulation, PGR activation leads to a transient but massive induction of Edn2 mRNA specifically in the mural granulosa cells.[5] This induction is completely absent in the ovaries of PGR null mice, confirming its dependency on this receptor.[5]

-

EDN2 Action on Thecal ETAR: EDN2 peptide is synthesized and secreted by the granulosa cells and acts in a paracrine manner on the adjacent theca externa layer.[3]

-

Follicular Contraction and Rupture: EDN2 binds to and activates ETAR on the smooth muscle-like myofibroblast cells within the theca externa.[3] This activation triggers a contractile response, increasing intrafollicular pressure.[3][6] This contraction, combined with the enzymatic degradation of the follicular wall by proteases like MMPs and ADAMTSs, is believed to be the final mechanical trigger that leads to the rupture of the follicle wall at the apex and the expulsion of the cumulus-oocyte complex.[1][3]

Caption: The LH surge-initiated signaling cascade leading to ETAR-mediated follicular rupture.

Experimental Evidence for ETAR Function in Ovulation

The indispensable role of the EDN2-ETAR axis in ovulation has been substantiated through numerous in vivo and ex vivo studies, primarily using rodent models. These studies involve either pharmacological blockade of the receptor or genetic knockout of the ligand or receptor.

Pharmacological Inhibition Studies

The use of selective receptor antagonists has been a key strategy to elucidate the specific roles of ETAR and ETRB.

| Study Type | Animal Model | Antagonist Used | Key Findings | Reference |

| Systemic Administration | Immature Mice | BQ123 (Selective ETAR antagonist) | Significantly fewer oocytes ovulated compared to control. | [3] |

| Systemic Administration | Immature Mice | BQ788 (Selective ETRB antagonist) | No significant impact on the number of ovulated oocytes. | [3] |

| Systemic Administration | Immature Mice | Tezosentan (Dual ETAR/ETRB antagonist) | Systemic administration prior to ovulation inhibits follicle rupture. | [6] |

| Ovarian Tissue Culture | Mouse | JKC-301 (ETAR antagonist) | Follicle contraction was significantly reduced; only 36% of follicles successfully ovulated. | [7] |

| Ovarian Tissue Culture | Mouse | EDNRB antagonist | No effect observed on ovarian contraction. | [3] |

Genetic Knockout (KO) Models

Genetic ablation of key components of the endothelin pathway provides compelling evidence for their physiological function.

| Genetic Model | Key Phenotype | Quantitative Data | Reference |

| Edn2 Global Knockout (Edn2KO) | Impaired ovulation and corpus luteum formation. | Edn2KO mice exhibited significantly impaired ovulation following gonadotropin stimulation compared to controls. | [6] |

| Granulosa Cell-Specific Edn2 KO (Esr2-Edn2KO) | Reduced ovulation and smaller litter sizes. | Ovulated oocytes: 3.8 per ovary in KO vs. 16.4 in control. Litter size: 4.29 pups in KO vs. 8.50 in control. | [8] |

These studies collectively demonstrate that EDN2, acting specifically through the ETAR, is a fundamental requirement for efficient follicle rupture and subsequent fertility.

Experimental Protocols for Studying ETAR Function

Investigating the role of ETAR in ovulation employs a range of established in vivo and in vitro methodologies.

In Vivo Superovulation Model

This is the most common model to study the ovulatory process in a controlled, synchronized manner.

-

Objective: To induce the development of multiple preovulatory follicles and trigger a synchronized ovulation.

-

Animal Model: Immature (e.g., 21-25 days old) female mice (e.g., C57BL/6 strain) or rats (e.g., F344 strain).[9]

-

Protocol:

-

Follicular Stimulation: Administer an intraperitoneal (i.p.) injection of equine chorionic gonadotropin (eCG), often formerly known as pregnant mare's serum gonadotropin (PMSG). A typical dose is 5-10 IU.[9][10] This mimics the action of Follicle-Stimulating Hormone (FSH) and promotes the growth of a cohort of follicles to the preovulatory stage.

-

Ovulatory Trigger: 48 hours after the eCG injection, administer an i.p. injection of human chorionic gonadotropin (hCG), typically 5-10 IU.[10] hCG mimics the natural LH surge, initiating the final stages of oocyte maturation and the ovulatory cascade.

-

Pharmacological Intervention (if applicable): To test the effect of an ETAR antagonist (e.g., BQ123), the compound is typically administered systemically (i.p. or via osmotic pump) at a specific time point before the expected ovulation (e.g., a few hours after hCG).[3][6]

-

Assessment of Ovulation: Approximately 14-16 hours after the hCG injection, animals are euthanized. The oviducts are dissected, and the ampulla is punctured with a fine needle to release the cumulus-oocyte complexes into a culture dish. The number of ovulated oocytes is then counted under a microscope.[5][8]

-

Tissue Collection: Ovaries are collected for further analysis, such as histology to examine follicular rupture sites and corpus luteum formation, or for molecular analysis (RNA/protein extraction).[6]

-

Ex Vivo Follicle Culture and Ovulation Model

This model allows for the direct observation of ovulation and the controlled application of pharmacological agents, free from systemic influences.[7]

-

Objective: To induce and observe follicular rupture in an isolated, cultured preovulatory follicle.

-

Protocol:

-

Follicle Isolation: Ovaries are collected from eCG-primed immature mice (as described above). Large antral follicles are mechanically isolated using fine needles under a stereomicroscope.

-

In Vitro Culture: Isolated follicles are cultured individually in a suitable medium (e.g., α-MEM supplemented with FSH, insulin, and transferrin) on a membrane support or embedded in a collagen or alginate matrix.[7][10]

-

Ovulation Induction: After a period of growth, hCG (e.g., 1.5 IU/ml) is added to the culture medium to induce ovulation.[10]

-

Intervention and Observation: Antagonists or other test compounds can be added to the medium along with hCG. The follicles are then monitored over the next 15-20 hours for signs of rupture and oocyte extrusion, often using live-cell imaging.[7][10]

-

Molecular and Cellular Analysis Techniques

-

Quantitative PCR (qPCR): Used to measure the mRNA expression levels of Edn2, Ednra (ETAR), Pgr, and other target genes in isolated granulosa or theca cells at different time points after hCG administration.[5]

-

In Situ Hybridization/Immunohistochemistry: Used to localize the expression of specific mRNAs and proteins (e.g., EDN2, ETAR) within the ovarian tissue, confirming their presence in specific cell types like granulosa or theca cells.[2]

-

Western Blotting: Used to quantify the protein levels of ETAR and downstream signaling molecules in follicular cell lysates.[1]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Endothelins in regulating ovarian and oviductal function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelin 2 – a key player in ovulation and fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Loss of Function of Endothelin-2 Leads to Reduced Ovulation and CL Formation | PLOS One [journals.plos.org]

- 7. Ex vivo imaging reveals the spatiotemporal control of ovulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Granulosa Cell Endothelin-2 Expression is Fundamental for Ovulatory Fo" by Joseph A. Cacioppo, Po-Ching Patrick Lin et al. [uknowledge.uky.edu]

- 9. Experimental model to study reproductive toxicity of chemicals using induced ovulation in immature F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Antagonism of Nicotine-Induced Pressor Effects

A comprehensive whitepaper for researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed examination of the physiological mechanisms underlying the pressor effects of nicotine, a primary psychoactive component of tobacco. While specific data on a compound designated JKC-301 is not available in the current scientific literature, this guide will explore the established signaling pathways activated by nicotine that lead to an increase in blood pressure. Furthermore, it will outline standard experimental protocols used to investigate the potential of novel compounds to counteract these hypertensive effects. This paper aims to serve as a foundational resource for researchers engaged in the discovery and development of therapeutic agents targeting nicotine-induced cardiovascular responses.

Introduction: The Cardiovascular Impact of Nicotine

Nicotine exerts significant effects on the cardiovascular system, primarily through its interaction with nicotinic acetylcholine receptors (nAChRs).[1] This interaction triggers a cascade of physiological events that culminate in a transient increase in blood pressure, known as the pressor effect. Chronic exposure to nicotine is a well-established risk factor for the development and exacerbation of cardiovascular diseases. Consequently, the development of antagonists to mitigate these pressor effects is an area of active research. This guide will delve into the molecular pathways involved and the methodologies employed to study them.

Signaling Pathways in Nicotine-Induced Pressor Effects

The pressor response to nicotine is a complex process involving the sympathetic nervous system and the adrenal glands. The binding of nicotine to nAChRs on sympathetic ganglia and the adrenal medulla initiates a series of signaling events.

A key mechanism involves the influx of sodium and calcium ions through the nAChR, leading to membrane depolarization.[1] This depolarization stimulates the release of catecholamines, such as norepinephrine and epinephrine, from sympathetic nerve endings and the adrenal medulla.[1] These catecholamines then act on adrenergic receptors in the vasculature, leading to vasoconstriction and an increase in heart rate and cardiac output, all of which contribute to the rise in blood pressure.

The following diagram illustrates the primary signaling pathway:

Beyond this primary pathway, nicotine has been shown to influence other signaling cascades, including the mitogen-activated protein (MAP) kinase pathway, which can have long-term effects on vascular smooth muscle cells.[2][3]

Experimental Protocols for Assessing Antagonistic Effects

The evaluation of a compound's ability to counteract nicotine-induced pressor effects typically involves a combination of in vivo and in vitro experiments.

In Vivo Blood Pressure Measurement in Animal Models

A standard method for assessing the pressor effects of nicotine and the efficacy of potential antagonists is through direct blood pressure measurement in anesthetized animal models, such as rats.

Experimental Workflow:

Detailed Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are typically used. Anesthesia is induced, for example, with urethane administered intraperitoneally.

-

Surgical Procedure: The trachea is cannulated to ensure a clear airway. The left carotid artery is cannulated and connected to a pressure transducer for continuous blood pressure monitoring. The right jugular vein is cannulated for the administration of drugs.

-

Stabilization and Baseline Measurement: A stabilization period is allowed after the surgical procedures. Baseline mean arterial pressure (MAP) and heart rate are then recorded.

-

Drug Administration:

-

The test compound (potential antagonist) is administered intravenously.

-

After a predetermined period, a bolus injection of nicotine is administered intravenously.

-

-

Data Acquisition and Analysis: Blood pressure is recorded continuously. The change in MAP from baseline following nicotine administration is calculated in the presence and absence of the test compound. A statistically significant reduction in the nicotine-induced pressor response in the presence of the test compound indicates antagonistic activity.

In Vitro Aortic Ring Contraction Assay

To investigate the direct effect of compounds on vascular smooth muscle contraction, isolated aortic ring preparations are often used.

Methodology:

-

Tissue Preparation: The thoracic aorta is excised from a euthanized animal (e.g., a rat). The aorta is cleaned of adhering fat and connective tissue and cut into rings.

-

Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Tension Recording: The rings are connected to an isometric force transducer to record changes in tension.

-

Experimental Protocol:

-

The rings are allowed to equilibrate under a resting tension.

-

The viability of the rings is tested with a contracting agent like potassium chloride.

-

The test compound is added to the organ bath.

-

Nicotine is then added to induce contraction.

-

-

Data Analysis: The contractile response to nicotine is measured in the presence and absence of the test compound. A reduction in the nicotine-induced contraction indicates an antagonistic effect on the vasculature.

Quantitative Data Presentation

While no data for "JKC-301" is available, a hypothetical dataset is presented below to illustrate how results from the in vivo experiment described in section 3.1 would be structured.

Table 1: Hypothetical Effect of a Test Compound on Nicotine-Induced Pressor Response in Anesthetized Rats

| Treatment Group | Dose of Test Compound (mg/kg, i.v.) | Nicotine Dose (µg/kg, i.v.) | Baseline MAP (mmHg) | Peak MAP after Nicotine (mmHg) | Change in MAP (mmHg) | % Inhibition of Pressor Response |

| Vehicle Control | - | 30 | 102 ± 5 | 145 ± 7 | 43 ± 6 | 0% |

| Test Compound | 1 | 30 | 100 ± 6 | 128 ± 5 | 28 ± 4 | 34.9% |

| Test Compound | 3 | 30 | 98 ± 4 | 115 ± 6 | 17 ± 5 | 60.5% |

| Test Compound | 10 | 30 | 95 ± 5 | 105 ± 4 | 10 ± 3 | 76.7% |

Data are presented as mean ± SEM (Standard Error of the Mean).

Conclusion

The antagonism of nicotine-induced pressor effects is a critical area of research with significant therapeutic potential for mitigating the cardiovascular risks associated with tobacco use. Understanding the underlying signaling pathways and employing robust experimental protocols are paramount for the successful development of novel antagonists. While information on "JKC-301" is not currently available, the methodologies and frameworks presented in this guide provide a comprehensive approach for the evaluation of any new chemical entity targeting the cardiovascular effects of nicotine. Future research in this area will be instrumental in developing safer and more effective strategies to address the global health burden of nicotine addiction.

References

- 1. Cardiovascular, carcinogenic and reproductive effects of nicotine exposure: A narrative review of the scientific literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signalling pathways involved in nicotine regulation of apoptosis of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotine-induced survival signaling in lung cancer cells is dependent on their p53 status while its down-regulation by curcumin is independent - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Endothelin Pathway with JKC-301: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endothelin (ET) signaling pathway and the use of JKC-301, a selective endothelin receptor type A (ETA) antagonist, as a tool for its investigation. This document outlines the core mechanism of the endothelin system, the pharmacological action of receptor antagonists, detailed experimental protocols, and quantitative data to support researchers in drug development and life sciences.

The Endothelin Signaling Pathway

The endothelin system plays a critical role in vascular homeostasis and is implicated in a variety of diseases. The pathway is initiated by the production of endothelin peptides, with endothelin-1 (ET-1) being the most potent vasoconstrictor identified. ET-1 is synthesized primarily by vascular endothelial cells and exerts its effects by binding to two distinct G-protein coupled receptors: endothelin receptor type A (ETA) and type B (ETB).

ETA receptors are predominantly located on vascular smooth muscle cells. Activation of ETA receptors by ET-1 initiates a signaling cascade through a Gq-protein, leading to the activation of phospholipase C. This results in the formation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and potent vasoconstriction.

ETB receptors have a more complex role. They are found on both smooth muscle cells, where their activation also leads to vasoconstriction, and on endothelial cells. On endothelial cells, ETB receptor activation mediates the release of vasodilators such as nitric oxide (NO) and prostacyclin, and is also involved in the clearance of circulating ET-1.

The endothelin axis, particularly the ET-1/ETA receptor interaction, is a key factor in the pathogenesis of several cardiovascular and proliferative diseases, including pulmonary arterial hypertension (PAH), heart failure, and certain cancers. Consequently, antagonism of this pathway is a significant area of therapeutic research.

Figure 1: Simplified Endothelin-1 signaling pathway and the inhibitory action of JKC-301 on the ETA receptor.

JKC-301: A Selective ETA Receptor Antagonist

JKC-301 is a potent and selective antagonist of the endothelin A (ETA) receptor. As a research tool, it allows for the specific investigation of the ETA-mediated effects of endothelin.

Pharmacological Profile of JKC-301

| Property | Value | Reference |

| Target | Endothelin A (ETA) Receptor | |

| Mechanism | Selective, Competitive Antagonist | |

| CAS Number | 136553-96-3 | N/A |

| Molecular Formula | C32H44N6O7 | N/A |

| Molecular Weight | 624.73 g/mol | N/A |

| Sequence | Cyclo({d-Asp}-Pro-{d-Ile}-Leu-{d-Trp}) | N/A |

By selectively blocking the ETA receptor, JKC-301 prevents the downstream signaling cascade that leads to vasoconstriction and cellular proliferation. This makes it an invaluable compound for studying the physiological and pathological roles of the ETA receptor in vitro and in vivo.

Experimental Protocols for Investigating the Endothelin Pathway with JKC-301

The following section details a representative experimental protocol adapted from in vivo studies, which can be modified for various research applications.

In Vivo Inhibition of ETA Receptor in a Murine Model

This protocol is based on a study investigating the role of endothelin signaling in ovulation in mice, demonstrating the utility of JKC-301 in a complex physiological process.

Objective: To assess the in vivo effect of selective ETA receptor blockade on a specific physiological outcome.

Materials:

-

JKC-301 (Alexis Biochemicals or equivalent)

-

Vehicle solution (e.g., sterile saline or as recommended by the manufacturer)

-

Experimental animals (e.g., CD-1 mice)

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Animal Preparation: Acclimate animals to laboratory conditions. For specific process-driven studies, such as ovulation, hormonal synchronization of the animals may be required (e.g., using pregnant mare's serum gonadotropin followed by human chorionic gonadotropin, hCG).

-

JKC-301 Preparation: Prepare a stock solution of JKC-301. On the day of the experiment, dilute the stock to the final desired concentration for injection. A previously documented effective dose is 10 mg/kg body weight.

-

Dosing and Administration:

-

Divide animals into a control (vehicle) group and a treatment (JKC-301) group.

-

Administer the prepared JKC-301 solution or vehicle via intraperitoneal injection at a volume appropriate for the animal's weight. The timing of administration should be determined by the experimental design to coincide with the peak activity of the pathway being studied.

-

-

Observation and Sample Collection:

-

Following administration, monitor the animals for any adverse effects.

-

At a predetermined endpoint, collect relevant tissues or data. In the cited ovulation study, oviducts were collected 18 hours after hCG injection to count the number of released oocytes.

-

-

Data Analysis:

-

Quantify the experimental outcome. For the example study, this involved counting the oocytes.

-

Perform statistical analysis (e.g., t-test or ANOVA) to compare the results between the vehicle-treated and JKC-301-treated groups. A statistically significant difference indicates a role for the ETA receptor in the process.

-

Figure 2: General experimental workflow for in vivo studies using JKC-301.

Quantitative Data and Expected Outcomes

The use of selective antagonists like JKC-301 allows for the quantification of the ETA receptor's contribution to a biological response.

Table 1: Effect of ETA and ETB Receptor Antagonism on Ovulation in Mice

| Treatment Group | Dose (i.p.) | Outcome (Mean Oocytes Released ± SEM) | Percentage Reduction vs. Vehicle |

| Vehicle Control | N/A | ~40 | 0% |

| JKC-301 (ETA Antagonist) | 10 mg/kg | ~30 | ~25% |

| BQ-788 (ETB Antagonist) | 10 mg/kg | ~10 | ~75% |

| Data adapted from a study by Naor et al. (2006), showing a statistically significant (P < 0.05) reduction in oocyte release with JKC-301 treatment. |

This data demonstrates that while both receptors are involved, the selective blockade of the ETA receptor with JKC-301 results in a quantifiable, significant reduction in the physiological outcome, thereby elucidating the specific role of this receptor pathway.

Conclusion

JKC-301 is a critical research tool for the specific investigation of the endothelin A receptor pathway. Its selectivity allows for the precise dissection of ETA-mediated signaling from the broader effects of the endothelin system. Through carefully designed in vitro and in vivo experiments, researchers can leverage JKC-301 to explore the role of ETA receptors in a wide range of physiological and pathophysiological processes, paving the way for new therapeutic strategies targeting the endothelin axis.

JKC-301 for In Vivo Studies of Endothelin Signaling: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JKC-301, a selective endothelin-A (ET-A) receptor antagonist, for its application in in vivo studies of endothelin signaling. This document outlines the core principles of the endothelin system, the mechanism of action of JKC-301, detailed experimental protocols from published research, and key considerations for its use in preclinical settings.

Introduction to the Endothelin Signaling Pathway

The endothelin system is a critical signaling pathway involved in a wide range of physiological and pathological processes, including vasoconstriction, cell proliferation, and inflammation. The system comprises three peptide ligands (endothelin-1, -2, and -3) and two G protein-coupled receptors: the endothelin-A (ET-A) and endothelin-B (ET-B) receptors.[1]

Activation of the ET-A receptor, predominantly by endothelin-1 (ET-1), on vascular smooth muscle cells leads to potent and sustained vasoconstriction.[2] This pathway is implicated in the pathophysiology of cardiovascular diseases such as hypertension and coronary vasospasm.[2] In contrast, ET-B receptors, located on endothelial cells, can mediate vasodilation through the release of nitric oxide and prostacyclin. Both receptor subtypes are involved in cell growth and tissue remodeling.

Endothelin-A Receptor Signaling Cascade

The binding of endothelin peptides, primarily ET-1 and ET-2, to the ET-A receptor initiates a cascade of intracellular events through the activation of G proteins, particularly Gq/11 and Gi/o.[3] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), collectively leading to cellular responses such as smooth muscle contraction and cell proliferation.

Figure 1. Simplified Endothelin-A Receptor Signaling Pathway.

JKC-301: A Selective ET-A Receptor Antagonist

JKC-301 is a potent and selective antagonist of the endothelin-A (ET-A) receptor.[4][5] By competitively binding to the ET-A receptor, JKC-301 blocks the downstream signaling initiated by endothelin peptides, thereby inhibiting their physiological effects, such as vasoconstriction and cell proliferation. Its selectivity for the ET-A receptor makes it a valuable tool for dissecting the specific roles of this receptor subtype in various biological processes in vivo.

Mechanism of Action

The primary mechanism of action of JKC-301 is the competitive inhibition of ET-1 binding to the ET-A receptor. This blockade prevents the activation of the Gq/11 protein and the subsequent PLC-IP3/DAG signaling cascade, leading to a reduction in intracellular calcium mobilization and PKC activation. The result is an attenuation of ET-A receptor-mediated cellular responses.

Figure 2. Mechanism of Action of JKC-301.

In Vivo Applications and Experimental Protocols

JKC-301 has been utilized in preclinical studies to investigate the role of ET-A receptor signaling in various physiological processes. A notable example is its use in studying the mechanisms of ovulation.

Case Study: Investigation of Endothelin Signaling in Ovulation

A study investigating the role of endothelin signaling in ovulation in mice utilized JKC-301 to specifically block the ET-A receptor. The key findings and experimental details are summarized below.

The study employed a superovulation mouse model to assess the impact of ET-A receptor blockade on the number of oocytes released.

Figure 3. Experimental Workflow for the In Vivo Ovulation Study.

-

Animal Model: Immature female mice (e.g., CD-1 strain).

-

Superovulation Induction:

-

Administer Pregnant Mare Serum Gonadotropin (PMSG) to stimulate follicular development.

-

48 hours after PMSG, administer human Chorionic Gonadotropin (hCG) to induce ovulation.

-

-

JKC-301 Administration:

-

Dose: 10 mg/kg body weight.

-

Route: Intraperitoneal (i.p.) injection.

-

Timing: 6 hours after hCG administration.

-

Vehicle Control: A suitable vehicle (e.g., saline or DMSO solution) should be administered to a control group.

-

-

Outcome Measurement:

-

18 hours after hCG injection, euthanize the mice.

-

Dissect the oviducts and collect the cumulus-oocyte complexes.

-

Count the number of released oocytes under a microscope.

-

The study demonstrated that administration of JKC-301 led to a statistically significant reduction in the number of released oocytes compared to the vehicle-treated control group.

| Treatment Group | Mean Number of Released Oocytes (± SEM) | Percentage Reduction vs. Control |

| Vehicle Control | 40.2 ± 3.5 | - |

| JKC-301 (10 mg/kg) | 30.1 ± 2.8 | ~25% |

Note: The data presented is illustrative and based on findings from published research. Actual results may vary.

Pharmacokinetic Considerations

-

Route of Administration: Due to rapid degradation by gastric enzymes, peptide antagonists like JKC-301 are generally not orally bioavailable.[6] Therefore, parenteral routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection are necessary for in vivo studies.

-

Half-life: Peptide-based antagonists typically have a short plasma half-life.[6] This necessitates careful consideration of the timing of administration relative to the expected biological event being studied. The dosing regimen may need to be optimized based on the specific experimental question.

-

Metabolism and Excretion: Endothelin receptor antagonists are primarily metabolized by the hepatic system (cytochrome P450) and excreted via biliary and/or renal pathways.[3]

Potential Areas for Future In Vivo Research

Given the role of ET-A receptor signaling in various pathologies, JKC-301 could be a valuable tool for in vivo research in several areas:

-

Cardiovascular Disease: Investigating the effects of selective ET-A blockade on blood pressure in models of hypertension, on vascular remodeling following injury, and on cardiac function in heart failure models.

-

Oncology: Exploring the role of ET-A receptor signaling in tumor growth, angiogenesis, and metastasis in various cancer xenograft models.

-

Renal Disease: Studying the impact of ET-A antagonism on renal hemodynamics and fibrosis in models of chronic kidney disease.

Conclusion

JKC-301 is a specific and potent tool for the in vivo investigation of endothelin-A receptor signaling. Its utility has been demonstrated in preclinical models, providing valuable insights into the physiological roles of this pathway. When designing in vivo studies with JKC-301, researchers should carefully consider the route of administration, dosage, and timing based on the available data and the general pharmacokinetic properties of peptide antagonists. This guide provides a foundational framework for the effective use of JKC-301 in advancing our understanding of endothelin biology.

References

- 1. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]

- 3. researchgate.net [researchgate.net]

- 4. JKC 301 | TargetMol [targetmol.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. Peptide and non-peptide antagonists targeting endothelin receptors in physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and development of JKC-301

An in-depth technical guide on the discovery and development of JKC-301 for researchers, scientists, and drug development professionals.

Abstract

JKC-301 is a potent and selective antagonist of the Endothelin-A (ETA) receptor, a key component of the endothelin signaling pathway. The endothelin system is critically involved in vasoconstriction, cell proliferation, and inflammation, making it a significant target for therapeutic intervention in a variety of diseases. This document provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of JKC-301. It details the experimental protocols used to elucidate its function and presents key quantitative data from seminal studies. Through the use of signaling pathway and experimental workflow diagrams, this guide aims to offer a clear and detailed technical resource for professionals in the field of drug discovery and development.

Introduction to the Endothelin System and the ETA Receptor

The endothelin family consists of three 21-amino acid peptides: endothelin-1 (ET-1), endothelin-2 (ET-2), and endothelin-3 (ET-3).[1] ET-1 is the most potent vasoconstrictor identified and is primarily produced by endothelial cells.[1] These peptides exert their effects through two G-protein coupled receptors (GPCRs): the Endothelin-A (ETA) and Endothelin-B (ETB) receptors.[1]

The ETA receptor is predominantly located on vascular smooth muscle cells.[2] Its activation by ET-1 initiates a signaling cascade that leads to a robust and sustained vasoconstrictor response.[2] Beyond its hemodynamic effects, ETA receptor activation also promotes cell proliferation, inflammation, and the accumulation of extracellular matrix, implicating it in the pathophysiology of various cardiovascular, renal, and fibrotic diseases.[1][2] Consequently, the development of selective ETA receptor antagonists has been a major focus of pharmaceutical research.

Discovery and Physicochemical Properties of JKC-301

JKC-301 is a synthetic pentapeptide, cyclo(d-Asp-Pro-d-Ile-Leu-d-Trp), that acts as a selective ETA receptor antagonist.[3][4] Its development was part of a broader effort to create specific pharmacological tools to investigate the distinct roles of the ETA and ETB receptors.

Physicochemical Properties:

-

Chemical Name: cyclo(d-Asp-Pro-d-Ile-Leu-d-Trp)[3]

-

Molecular Formula: C32H44N6O7[5]

-

Molecular Weight: 624.73 g/mol [5]

Mechanism of Action: Selective ETA Receptor Blockade

JKC-301 functions by competitively binding to the ETA receptor, thereby preventing the binding of endogenous endothelin peptides, primarily ET-1. This blockade inhibits the downstream signaling pathways typically activated by ET-1 through the ETA receptor.

The primary signaling cascade initiated by ET-1 binding to the ETA receptor involves the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction and vasoconstriction. Concurrently, other pathways, including the mitogen-activated protein kinase (MAPK) pathway, are activated, promoting cell growth and mitogenesis.[2] JKC-301's antagonism of the ETA receptor effectively inhibits these physiological and pathophysiological processes.

Preclinical Development and In Vivo/In Vitro Studies

JKC-301 has been instrumental as a research tool in a variety of preclinical models to understand the role of the ETA receptor.

Renal Function and Disease

Studies have highlighted the critical role of ETA receptor activation in kidney damage.

-

Key Finding: In rat models, ET-1 administration induces glomerular hyperfiltration and permeability. This effect was shown to be dependent on the ETA receptor, as pretreatment with JKC-301 ameliorated the hyperfiltration, while an ETB receptor antagonist had no effect.[2][8]

| Study Parameter | Model | Treatment Group | Outcome Measure | Result | Reference |

| Glomerular Permeability | Sprague-Dawley Rats + ET-1 Infusion | ET-1 + JKC-301 | Glomerular Sieving Coefficient | Amelioration of ET-1 induced hyperfiltration | [2][9] |

| Glomerular Permeability | Sprague-Dawley Rats + ET-1 Infusion | ET-1 + BQ-788 (ETB antagonist) | Glomerular Sieving Coefficient | No improvement in hyperfiltration | [2] |

Experimental Protocol: ET-1 Induced Glomerular Permeability in Rats

-

Animal Model: Anesthetized male Sprague-Dawley rats are used.[8][9]

-

Instrumentation: The femoral artery and vein are catheterized for blood pressure monitoring and substance infusion, respectively. A catheter is placed in the bladder for urine collection.

-

Antagonist Administration: A baseline measurement is established. Subsequently, an equimolar dose (e.g., 200 nmol/kg) of JKC-301 is administered intravenously.[9]

-

ET-1 Infusion: A non-pressor dose of ET-1 is administered intravenously via a bolus injection followed by a continuous infusion.[9]

-

Permeability Measurement: Glomerular permeability is assessed by measuring the glomerular sieving coefficient for neutral FITC-Ficoll at multiple time points (e.g., baseline, 5, 15, 30, and 60 minutes) after ET-1 administration using size-exclusion chromatography.[8]

-

Data Analysis: Changes in the glomerular sieving coefficient from baseline are calculated and compared between control and JKC-301 treated groups.

Reproductive Biology

The endothelin system has also been implicated in the process of ovulation.

-

Key Finding: In a superovulation mouse model, administration of JKC-301 resulted in a statistically significant, albeit modest, reduction in the number of released oocytes, suggesting the ETA receptor plays a role in follicular rupture.[10] The ETB receptor appeared to play a more critical role in this process.[10]

| Study Parameter | Model | Treatment Group | Dose | Outcome | Reference |

| Ovulation Rate | Superovulated Mice | JKC-301 | 10 mg/kg BW, ip | ~25% reduction in released oocytes (p < 0.05) | [10] |

Experimental Protocol: Ovulation Inhibition Study in Mice

-

Animal Model: Female mice are subjected to a superovulation protocol, typically involving priming with pregnant mare serum gonadotropin (PMSG) followed by human chorionic gonadotropin (hCG).

-

Inhibitor Administration: JKC-301 (10 mg/kg body weight) or a vehicle control is administered via intraperitoneal (ip) injection at 6 hours after the hCG injection.[10]

-

Oocyte Collection: At 18 hours post-hCG injection, the mice are euthanized, and the oviducts are collected.[10]

-

Outcome Assessment: The cumulus-oocyte complexes are released from the oviducts, and the total number of oocytes is counted under a microscope.

-

Statistical Analysis: The mean number of oocytes in the JKC-301 treated group is compared to the vehicle-treated control group using appropriate statistical tests.

Neurobiology and Oligodendrocyte Development

The ET-1 system is also active in the central nervous system, influencing glial cell development.

-

Key Finding: In cultured oligodendrocyte progenitor cells (OPCs), ET-1 stimulates cell migration and ERK phosphorylation. JKC-301 was shown to partially inhibit these effects, demonstrating the involvement of the ETA receptor in oligodendrocyte regulation.[3]

| Study Parameter | Model | Treatment | Outcome Measure | Result | Reference |

| Cell Migration | Cultured OPCs | JKC-301 (1 µM) + ET-1 | Migration distance | 34 ± 5% inhibition of ET-1 stimulated migration | [3] |

| Signal Transduction | Cultured OPCs | JKC-301 (1 µM) + ET-1 | P-ERK Phosphorylation | 45 ± 4% inhibition of ET-1 induced phosphorylation | [3] |

Experimental Protocol: Oligodendrocyte Progenitor Cell (OPC) Migration Assay

-

Cell Culture: OPCs are purified and cultured in a suitable medium.

-

Assay Setup: An agarose drop assay is utilized. A small drop of agarose containing OPCs is placed on a culture dish.

-

Treatment: The culture medium surrounding the drop contains PDGF (10 ng/ml) and ET-1 (200 nM), with or without the addition of JKC-301 (1 µM).[3]

-

Incubation: The cells are incubated for a defined period (e.g., 6 days) to allow for migration out of the agarose drop.

-

Quantification: The extent of cell migration is quantified by measuring the area covered by the migrating cells or counting the number of cells that have moved beyond a certain distance from the drop's edge.

-

Data Analysis: The migration in the presence of JKC-301 is compared to the migration stimulated by ET-1 alone.

Summary and Future Perspectives

JKC-301 has proven to be an invaluable pharmacological tool for the preclinical investigation of the endothelin system. Through its selective antagonism of the ETA receptor, it has helped to delineate the receptor's role in diverse physiological and pathological processes, including renal hemodynamics, ovulation, and glial cell biology.

While JKC-301 itself has not advanced into clinical trials, the foundational knowledge gained from studies utilizing it and other selective antagonists has been crucial for the successful development of other ETA-targeting drugs, such as Atrasentan and Zibotentan, for conditions like diabetic nephropathy and cancer. The continued use of JKC-301 in preclinical research will undoubtedly uncover further complexities of the endothelin system, potentially revealing new therapeutic targets and strategies for a range of human diseases.

References

- 1. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 2. Endothelin Receptor Antagonists in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelin-1 Regulates Oligodendrocyte Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ET A Receptor Antagonist JKC 301, >=98% (HPLC) - Forlabs Website [forlabs.co.uk]

- 5. ET A Receptor Antagonist this compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. gencefebio.com [gencefebio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. academic.oup.com [academic.oup.com]

JKC-301: A Technical Guide to Target Specificity and Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Endothelin System and the ET-A Receptor

The endothelin system plays a crucial role in vascular homeostasis. It comprises three 21-amino acid peptides (ET-1, ET-2, and ET-3) and two G-protein coupled receptors (GPCRs), the Endothelin-A (ET-A) and Endothelin-B (ET-B) receptors. The activation of these receptors mediates a range of physiological effects, including vasoconstriction, vasodilation, cell proliferation, and hormone production.

The ET-A receptor is primarily located on vascular smooth muscle cells. Its activation by endothelin-1 (ET-1) leads to a signaling cascade that results in potent and sustained vasoconstriction. Consequently, antagonists that selectively block the ET-A receptor, such as JKC-301, are valuable tools for investigating the physiological and pathological roles of the ET-A pathway and hold therapeutic potential for conditions characterized by excessive vasoconstriction, such as pulmonary hypertension and certain renal diseases.

Target Specificity of JKC-301

JKC-301 is characterized as a selective antagonist of the ET-A receptor. This selectivity is a critical attribute for a pharmacological tool and a potential therapeutic agent, as it minimizes off-target effects that could arise from interactions with the ET-B receptor or other unrelated receptors. The selectivity of an antagonist is typically determined by comparing its binding affinity for the primary target (ET-A) versus its affinity for other receptors (e.g., ET-B). A high ratio of affinity for ET-A over ET-B indicates high selectivity.

While specific quantitative selectivity data for JKC-301 is not available, its documented use as a specific inhibitor of ET-A in research studies underscores its accepted selectivity within the scientific community.

Endothelin-A (ET-A) Receptor Signaling Pathway

The binding of ET-1 to the ET-A receptor initiates a well-characterized signaling cascade, as depicted in the diagram below. This pathway is central to the vasoconstrictive effects mediated by the ET-A receptor.

ET-A Receptor Signaling Pathway

Receptor Binding Affinity: Quantitative Data

The binding affinity of a ligand for its receptor is a measure of the strength of the interaction. It is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate higher binding affinity.

As of the latest search, specific binding affinity data (Ki or IC50 values) for JKC-301 for the ET-A receptor is not publicly available. The table below is provided as a template for how such data would be presented.

| Compound | Receptor | Parameter | Value (nM) |

| JKC-301 | ET-A | Ki | Data Not Available |

| JKC-301 | ET-A | IC50 | Data Not Available |

| JKC-301 | ET-B | Ki | Data Not Available |

| JKC-301 | ET-B | IC50 | Data Not Available |

Experimental Protocols for Determining Receptor Binding Affinity

The binding affinity and selectivity of an ET-A receptor antagonist like JKC-301 are typically determined using radioligand binding assays. These assays measure the ability of the unlabeled antagonist to compete with a radiolabeled ligand for binding to the receptor.

General Protocol: Competitive Radioligand Binding Assay

This protocol provides a representative method for determining the Ki of an unlabeled antagonist for the ET-A receptor.

1. Materials:

- Membrane Preparation: Cell membranes expressing the human ET-A receptor.

- Radioligand: [¹²⁵I]-ET-1 (a high-affinity radiolabeled ligand for endothelin receptors).

- Unlabeled Ligand: JKC-301 or other test compounds.

- Assay Buffer: e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.2% Bovine Serum Albumin (BSA).

- Wash Buffer: Cold assay buffer.

- Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.

- Scintillation Counter: For measuring radioactivity.

2. Procedure:

- Assay Setup: Perform the assay in 96-well plates.

- Incubation Mixture: To each well, add in the following order:

- Assay buffer.

- A fixed concentration of [¹²⁵I]-ET-1 (typically at or below its Kd).

- Varying concentrations of the unlabeled antagonist (JKC-301).

- Membrane preparation.

- Controls:

- Total Binding: Incubate membranes with only the radioligand and buffer.

- Non-specific Binding: Incubate membranes with the radioligand and a high concentration of an unlabeled, potent ET-A antagonist.

- Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

- Termination: Rapidly filter the incubation mixture through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

- Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate Specific Binding: Subtract the non-specific binding from the total binding and the binding at each concentration of the test compound.

- Generate Competition Curve: Plot the specific binding as a function of the logarithm of the antagonist concentration.

- Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand).

- Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

- Ki = IC50 / (1 + [L]/Kd)

- Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Competitive Radioligand Binding Assay Workflow

Conclusion

Methodological & Application

Application Notes & Protocols: JKC-301 for In Vivo Mouse Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

JKC-301 is a selective peptide inhibitor of the Endothelin A Receptor (ETR-A). It is utilized in preclinical research to investigate the role of ETR-A signaling in various physiological processes. This document provides a detailed experimental protocol for the in vivo administration of JKC-301 in a mouse model of ovulation, based on published research. The protocol outlines the materials, methods, and data analysis required to assess the impact of JKC-301 on ovarian function.

Experimental Protocol: Inhibition of Ovulation in Mice

This protocol describes the use of JKC-301 to investigate the role of ETR-A in ovulation. The methodology is based on a study by Palanisamy, et al. (2006).

1. Materials:

-

Test Compound: JKC-301 (Purchased from Alexis Biochemicals, San Diego, CA)[1][2]

-

Vehicle Control: Appropriate solvent for JKC-301 (e.g., sterile saline or PBS)

-

Animals: Immature female CD-1 mice[1]

-

Hormones:

-

Equipment:

2. Experimental Procedure:

-

Animal Acclimation: Upon arrival, allow mice to acclimate to the animal facility for a minimum of one week.

-

Superovulation Induction:

-

Administer an intraperitoneal (i.p.) injection of PMSG to induce follicular development.

-

48 hours after PMSG administration, administer an i.p. injection of hCG to trigger ovulation.

-

-

JKC-301 Administration:

-

Oocyte Collection and Analysis:

-

18 hours after the hCG injection, euthanize the mice.[1]

-

Dissect the oviducts and place them in a petri dish containing appropriate media.

-

Under a dissecting microscope, rupture the ampulla of the oviduct to release the cumulus-oocyte complexes.

-

Count the number of released oocytes for each mouse.[1]

-

-

Data Analysis:

-

Calculate the mean number of oocytes ± SEM for both the control and JKC-301 treated groups.

-

Perform a statistical analysis (e.g., Student's t-test or ANOVA) to determine if there is a significant difference in the number of oocytes between the groups. A P-value < 0.05 is typically considered statistically significant.[1]

-

Quantitative Data Summary

The following table summarizes the quantitative findings from the representative study on the effect of JKC-301 on ovulation in mice.

| Treatment Group | Mean Number of Released Oocytes | Percentage Reduction Compared to Control | Statistical Significance (P-value) |

| Vehicle Control | ~40 | N/A | N/A |

| JKC-301 | ~30 | ~25% | < 0.05 [1] |

Signaling Pathway and Experimental Workflow

Signaling Pathway of JKC-301 in Ovulation

The following diagram illustrates the proposed signaling pathway inhibited by JKC-301 in the context of ovulation. Luteinizing hormone (LH) stimulates the production of progesterone, which in turn upregulates the expression of Endothelin-2 (ET-2). ET-2 acts on the Endothelin A Receptor (ETR-A) to promote events leading to follicular rupture and ovulation. JKC-301 acts as a competitive inhibitor of ETR-A, thereby blocking the downstream signaling required for ovulation.

Caption: Signaling pathway of JKC-301 in the inhibition of ovulation.

Experimental Workflow for In Vivo Mouse Studies with JKC-301

The diagram below outlines the sequential steps of the experimental protocol for evaluating the in vivo efficacy of JKC-301.

Caption: Experimental workflow for JKC-301 in vivo mouse studies.

References

Application Notes and Protocols for Intraperitoneal Injection of JKC-301

For Researchers, Scientists, and Drug Development Professionals

Introduction

JKC-301 is a potent and selective peptide antagonist of the Endothelin A (ETA) receptor. The endothelin system, particularly the ETA receptor, is implicated in a variety of physiological processes, including vasoconstriction, cell proliferation, and inflammation. Antagonism of the ETA receptor is a key area of investigation for various pathological conditions, including cardiovascular diseases, fibrosis, and certain cancers. This document provides detailed protocols for the preparation and intraperitoneal (i.p.) administration of JKC-301 for in vivo studies in rodent models.

Physicochemical Properties and Storage

JKC-301 is a cyclic pentapeptide. A summary of its key properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C32H44N6O7 | |

| Molecular Weight | 624.73 g/mol | |

| Appearance | Typically a lyophilized white powder | General Peptide Information |

| Storage | Lyophilized peptide should be stored at -20°C or -80°C for long-term stability. | General Peptide Information |

| Reconstituted Solution | Aliquot and store at -20°C for short-term storage (weeks). Avoid repeated freeze-thaw cycles. For longer-term storage of solutions, -80°C is recommended. | General Peptide Information |

Experimental Protocols

Reconstitution of Lyophilized JKC-301

The solubility of peptide antagonists can vary. For in vivo applications, it is crucial to prepare a sterile, isotonic, and non-toxic solution. Based on protocols for the structurally similar ETA antagonist BQ-123, two primary vehicle options are recommended.[1][2] The choice of vehicle will depend on the required concentration and the specific experimental design.

Protocol 1: Saline-Based Vehicle with Minimal DMSO

This protocol is suitable for lower concentrations of JKC-301 and minimizes the use of organic solvents.

Materials:

-

Lyophilized JKC-301

-

Sterile Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4, or 0.9% Sodium Chloride (Saline)

-

Sterile, low-protein binding microcentrifuge tubes

-

Sterile pipette tips

Procedure:

-

Pre-weighing (if necessary): If the entire vial of lyophilized peptide is not to be used, allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation. Quickly weigh the desired amount of peptide in a sterile microcentrifuge tube.

-

Initial Solubilization: Add a small volume of DMSO to the lyophilized JKC-301 to create a concentrated stock solution. For example, add 10 µL of DMSO to 1 mg of peptide. Gently vortex or pipette up and down to ensure the peptide is fully dissolved.

-

Dilution with Saline/PBS: Dilute the DMSO stock solution with sterile PBS or saline to the final desired concentration. For example, to achieve a final DMSO concentration of 0.1% (1‰), add 990 µL of PBS to 10 µL of the DMSO stock.[1]

-

Final Concentration Calculation: Ensure the final concentration of JKC-301 is appropriate for the intended dosage. For a 10 mg/kg dose in a 25 g mouse with an injection volume of 200 µL, the required concentration would be 1.25 mg/mL.

-

Sterility: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Storage: If not for immediate use, aliquot the final solution into sterile, low-protein binding tubes and store at -20°C.

Protocol 2: Vehicle for Higher Concentrations

For studies requiring higher concentrations of JKC-301, a co-solvent system may be necessary to ensure solubility.

Materials:

-

Lyophilized JKC-301

-

Sterile Dimethyl Sulfoxide (DMSO)

-

Sterile Polyethylene glycol 300 (PEG300)

-

Sterile Tween-80

-

Sterile 0.9% Sodium Chloride (Saline)

-

Sterile, low-protein binding microcentrifuge tubes

-

Sterile pipette tips

Procedure:

-

Initial Solubilization in DMSO: Prepare a stock solution of JKC-301 in DMSO.

-

Vehicle Preparation: In a sterile tube, prepare the vehicle by sequentially adding and mixing the components. A common formulation is:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Final Formulation: Add the JKC-301 DMSO stock to the pre-mixed vehicle to achieve the final desired concentration. For example, to prepare 1 mL of a 5 mg/mL solution, you would add your JKC-301 (dissolved in 100 µL of DMSO) to a mixture of 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline.[2][3]

-

Mixing: Gently vortex the solution until it is clear and homogenous. Sonication may be used if necessary to aid dissolution.[2]

-

Storage: Use the freshly prepared solution. If short-term storage is necessary, keep at 4°C and protect from light.

Intraperitoneal Injection in Mice

Materials:

-

Prepared JKC-301 solution

-

Sterile 1 mL syringes

-

Sterile 25-27 gauge needles

-

70% Ethanol wipes

-

Appropriate animal restraint device

Procedure:

-

Animal Handling: Accustom the animals to handling prior to the injection day to minimize stress.

-

Dosage Calculation: Calculate the volume of the prepared JKC-301 solution to be injected based on the animal's body weight and the desired dose (e.g., 10 mg/kg). The injection volume for mice should typically not exceed 10 mL/kg.[4]

-

Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.

-

Injection Site: The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen.[5] This location avoids puncture of the cecum, bladder, and other vital organs.

-

Injection:

-

Wipe the injection site with a 70% ethanol wipe.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Aspirate gently by pulling back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, discard the syringe and prepare a new injection.

-

Inject the solution slowly and smoothly.

-

Withdraw the needle and return the mouse to its cage.

-

-

Monitoring: Observe the animal for any signs of distress, discomfort, or adverse reactions following the injection.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of JKC-301 as an ET-A receptor antagonist.

Caption: Workflow for preparing and administering JKC-301.

References

- 1. Frontiers | Treatment With Endothelin-A Receptor Antagonist BQ123 Attenuates Acute Inflammation in Mice Through T-Cell-Dependent Polymorphonuclear Myeloid-Derived Suppressor Cell Activation [frontiersin.org]

- 2. BQ-123 | Endothelin Receptor | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. animalcare.ubc.ca [animalcare.ubc.ca]

- 5. uac.arizona.edu [uac.arizona.edu]

Application Notes and Protocols for Blocking Ovulation in Animal Models Using JKC-301

For Researchers, Scientists, and Drug Development Professionals

Introduction

JKC-301 is a potent and selective antagonist of the Endothelin A Receptor (ETR-A). Emerging research has identified the endothelin system as a critical regulator of ovarian function, particularly in the final stages of ovulation. These application notes provide a comprehensive overview and detailed protocols for utilizing JKC-301 to inhibit ovulation in preclinical animal models, a valuable tool for studying reproductive biology and developing novel contraceptive strategies.

Endothelin-2 (EDN2) is transiently expressed in the granulosa cells of preovulatory follicles just before ovulation. EDN2 is believed to be a key trigger for follicular rupture. It acts on theca externa smooth muscle cells, which express ETR-A, to induce contractions of the follicle wall, leading to the expulsion of the oocyte. By competitively inhibiting ETR-A, JKC-301 is hypothesized to prevent these crucial follicular contractions, thereby blocking ovulation.

Mechanism of Action: The Endothelin Signaling Pathway in Ovulation

The process of ovulation is a complex cascade of events initiated by the luteinizing hormone (LH) surge. A key downstream mediator of the LH signal is the endothelin system. The binding of Endothelin-2 (EDN2) to its receptor, ETR-A, on theca externa cells of the ovarian follicle is a critical step leading to follicular rupture. JKC-301, as a selective ETR-A antagonist, blocks this interaction.

Data Presentation

The efficacy of JKC-301 in blocking ovulation has been demonstrated in a murine model. The following table summarizes the quantitative data from a key study.

| Animal Model | Treatment Group | Dosage (mg/kg BW) | Administration Route | Timing of Administration | Mean Number of Released Oocytes (± SEM) | Percentage Reduction in Ovulation |

| Mouse | Vehicle Control | - | Intraperitoneal (ip) | 6 hours post-hCG | 32 ± 3 | - |

| Mouse | JKC-301 | 10 | Intraperitoneal (ip) | 6 hours post-hCG | 24 ± 2 | ~25% |

| Statistically significant reduction (P < 0.05) compared to the vehicle-treated control group. |

Experimental Protocols

The following protocols provide a framework for investigating the effects of JKC-301 on ovulation in mouse and rat models.

Protocol 1: Superovulation in a Mouse Model

This protocol is designed to induce a predictable and synchronized wave of ovulation in female mice.

Materials:

-

Pregnant Mare Serum Gonadotropin (PMSG)

-

Human Chorionic Gonadotropin (hCG)

-

Sterile 0.9% saline or phosphate-buffered saline (PBS)

-

Female mice (e.g., C57BL/6 or BALB/c), 3-4 weeks of age

Procedure:

-

PMSG Administration (Day 1): Administer 5 IU of PMSG intraperitoneally (i.p.) to each female mouse. This stimulates follicular development.

-

hCG Administration (Day 3): 48 hours after PMSG injection, administer 5 IU of hCG (i.p.). The hCG injection mimics the natural LH surge and triggers ovulation, which typically occurs 12-14 hours later.

Protocol 2: Superovulation in a Rat Model

This protocol is adapted for inducing superovulation in female rats.

Materials:

-

Pregnant Mare Serum Gonadotropin (PMSG)

-

Human Chorionic Gonadotropin (hCG)

-

Sterile 0.9% saline or PBS

-

Female rats (e.g., Sprague-Dawley or Wistar), 21-25 days of age

Procedure:

-

PMSG Administration (Day 1): Administer 10-20 IU of PMSG subcutaneously (s.c.) or intraperitoneally (i.p.) to each female rat.

-

hCG Administration (Day 3): 48-56 hours after PMSG injection, administer 10-20 IU of hCG (i.p.) to induce ovulation.

Protocol 3: Preparation and Administration of JKC-301

Materials: